2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde
Overview
Description
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C7H5F3N2O2 It is characterized by the presence of a trifluoroethoxy group attached to a pyrimidine ring, which also bears a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to oxidation to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid.
Reduction: 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparison with Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid, pinacol ester
- 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid
- 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-methanol
Comparison: 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carbaldehyde is unique due to the presence of both the trifluoroethoxy and carbaldehyde groups. This combination imparts distinct chemical reactivity and potential for diverse applications. Compared to its analogs, the carbaldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyrimidine-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)4-14-6-11-1-5(3-13)2-12-6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQONXUVNOEMAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)(F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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